molecular formula C15H10ClN3O3S B5802275 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B5802275
M. Wt: 347.8 g/mol
InChI Key: NREOZTGXSIPRHE-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as GW441756, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a small molecule inhibitor that binds to the active site of gamma-secretase, which is an enzyme that cleaves the amyloid precursor protein to produce amyloid beta peptides. By inhibiting gamma-secretase activity, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces the production of amyloid beta peptides that are implicated in Alzheimer's disease. 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide also has antioxidant properties that protect dopaminergic neurons from oxidative stress-induced cell death in Parkinson's disease. In multiple sclerosis, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces inflammation and demyelination by modulating the immune response.
Biochemical and Physiological Effects:
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to have beneficial effects on biochemical and physiological processes in various disease models. In Alzheimer's disease, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces the production of amyloid beta peptides that are implicated in the pathogenesis of the disease. In Parkinson's disease, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide protects dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces inflammation and demyelination by modulating the immune response.

Advantages and Limitations for Lab Experiments

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for gamma-secretase inhibition. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other biological processes outside of gamma-secretase inhibition may limit its therapeutic potential in certain disease models.

Future Directions

There are several future directions for the study of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. One potential direction is the development of more potent and selective gamma-secretase inhibitors that can be used as therapeutic agents for Alzheimer's disease. Another direction is the investigation of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide's potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of new formulations of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide that improve its solubility and bioavailability may enhance its therapeutic potential in vivo.

Synthesis Methods

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 6-methyl-1,3-benzothiazol-2-amine with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.

Scientific Research Applications

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to inhibit the activity of the enzyme gamma-secretase, which is involved in the production of amyloid beta peptides that are implicated in Alzheimer's disease. In Parkinson's disease, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to reduce inflammation and demyelination in animal models.

properties

IUPAC Name

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-2-5-12-13(6-8)23-15(17-12)18-14(20)10-4-3-9(19(21)22)7-11(10)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREOZTGXSIPRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

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